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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methoxyphedrine, often identified as methedrone or para-methoxymethcathinone (PMMC), is

a synthetic cathinone that has garnered significant attention within the scientific community due

to its psychoactive properties and structural similarity to other stimulants. This technical guide

provides an in-depth elucidation of the core structure of methoxyphedrine and its analogues.

It details their structure-activity relationships, experimental protocols for their synthesis and

analysis, and the signaling pathways they modulate. This document is intended to serve as a

comprehensive resource for researchers and professionals involved in drug development,

pharmacology, and forensic analysis.

Core Structure of Methoxyphedrine and its
Analogues
Methoxyphedrine belongs to the cathinone class of compounds, which are characterized by a

β-keto-phenethylamine skeleton. The core structure of methoxyphedrine consists of a phenyl

ring substituted with a methoxy group, a cathinone backbone, and a methylamino group. The

position of the methoxy group on the phenyl ring gives rise to positional isomers, each with

potentially different pharmacological profiles. The most well-known isomer is 4-

methoxymethcathinone (methedrone).
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Analogues of methoxyphedrine can be generated through various structural modifications,

including:

Alteration of the methoxy group's position: 2-methoxy (ortho), 3-methoxy (meta), and 4-

methoxy (para) isomers.

Substitution on the phenyl ring: Addition of other functional groups such as halogens or alkyl

groups.

Modification of the α-carbon: Altering the length of the alkyl chain.

Modification of the amino group: N-alkylation or incorporation into a pyrrolidine ring.

Table 1: Chemical Structures and Identifiers of Methoxyphedrine and Key Analogues
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Common
Name

IUPAC Name
Chemical
Formula

CAS Number PubChem CID

Methoxyphedrine

(Methedrone)

1-(4-

methoxyphenyl)-

2-

(methylamino)pr

opan-1-one

C₁₁H₁₅NO₂ 530-54-1 216281

2-

Methoxymethcat

hinone

1-(2-

methoxyphenyl)-

2-

(methylamino)pr

opan-1-one

C₁₁H₁₅NO₂ N/A N/A

3-

Methoxymethcat

hinone

1-(3-

methoxyphenyl)-

2-

(methylamino)pr

opan-1-one

C₁₁H₁₅NO₂ 1435933-70-2 71741532

Methylephedrine

(1R,2S)-2-

(dimethylamino)-

1-phenylpropan-

1-ol

C₁₁H₁₇NO 552-79-4 64782

Ephedrine

(1R,2S)-2-

(methylamino)-1-

phenylpropan-1-

ol

C₁₀H₁₅NO 299-42-3 5032

Mephedrone (4-

MMC)

2-

(methylamino)-1-

(4-

methylphenyl)pro

pan-1-one

C₁₁H₁₅NO 1189726-22-4 24778170

Structure-Activity Relationship (SAR)
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The pharmacological activity of methoxyphedrine and its analogues is primarily mediated by

their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin

transporter (SERT), and the norepinephrine transporter (NET). These compounds can act as

either reuptake inhibitors or releasing agents, leading to an increase in the extracellular

concentrations of dopamine, serotonin, and norepinephrine.

The specific structural features of each analogue significantly influence its potency and

selectivity for these transporters.

Key SAR observations include:

Phenyl Ring Substitution: The position of the methoxy group is a critical determinant of

activity. For example, para-substitution (as in 4-methoxyphedrine) tends to confer higher

activity at SERT compared to meta- or ortho-substitution.[1]

α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon can impact

potency.

N-Alkylation: The nature of the substituent on the amino group influences transporter

selectivity. For instance, N-ethyl substitution can increase potency at DAT.

Table 2: Quantitative SAR Data for Methoxyphedrine and Selected Analogues

Compoun
d

DAT IC₅₀
(nM)

SERT IC₅₀
(nM)

NET IC₅₀
(nM)

DAT Kᵢ
(nM)

SERT Kᵢ
(nM)

NET Kᵢ
(nM)

Methoxyph

edrine (4-

MeO-MC)

1,120 129 3,360 3,100 250 1,000

Mephedron

e (4-MMC)
467 5,030 328 1,200 5,400 440

Methylone 696 3,450 1,530 1,300 2,000 1,100

Methcathin

one
313 11,000 237 770 11,000 330
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Note: Data compiled from various sources and experimental conditions may vary. IC₅₀ values

represent the concentration required to inhibit 50% of transporter activity, while Kᵢ values

represent the binding affinity.

Experimental Protocols
Synthesis of Methoxyphedrine Analogues
The synthesis of methoxyphedrine and its analogues typically involves a multi-step process.

Below is a representative protocol for the synthesis of 3-methoxymethcathinone (3-MMC).[2]

Synthesis of 3-Methylmethcathinone (adapted for 3-Methoxymethcathinone)

Step 1: Grignard Reaction. Ethylmagnesium bromide is added to 3-methoxybenzaldehyde to

form 1-(3-methoxyphenyl)-1-propanol.

Step 2: Oxidation. The resulting alcohol is oxidized using an oxidizing agent like pyridinium

chlorochromate (PCC) on silica gel to yield the corresponding ketone, 1-(3-

methoxyphenyl)propan-1-one.

Step 3: Bromination. The ketone is then brominated, typically using hydrobromic acid, to

produce the α-bromoketone intermediate.

Step 4: Amination. The bromoketone is reacted with methylamine in an appropriate solvent

(e.g., ethanol) to yield the 3-methoxymethcathinone free base.

Step 5: Salt Formation. The free base is then converted to its hydrochloride salt by treatment

with ethereal hydrogen chloride.

Note: This is a generalized protocol. Specific reaction conditions, including temperature,

reaction time, and purification methods, need to be optimized for each specific analogue.

Analytical Characterization
The identification and characterization of methoxyphedrine and its analogues are crucial for

both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and

nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this

purpose.
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3.2.1 GC-MS Analysis Protocol

A general GC-MS method for the analysis of synthetic cathinones is as follows:

Sample Preparation: A representative sample of the material is accurately weighed and

dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1

mg/mL. An internal standard may be added for quantitative analysis. For some cathinones, a

basic extraction may improve peak shape.[3]

GC Conditions:

Column: A non-polar column, such as one with a 5% phenyl/95% methyl silicone

stationary phase (e.g., HP-5MS), is commonly used.

Oven Program: A temperature gradient is typically employed, for example, starting at

90°C, holding for 1 minute, then ramping up to 300°C at a rate of 8°C/minute, and holding

for 10 minutes.

Injector: A split injection is used with an injector temperature of around 225°C.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Scan Range: A full scan from m/z 50 to 550 is typically performed.

Temperatures: The GC interface, MS source, and quadrupole temperatures are

maintained at approximately 300°C, 230°C, and 150°C, respectively.

Data Analysis: The retention time and the mass spectrum of the analyte are compared with

those of a certified reference standard.

3.2.2 NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, which is invaluable for the

unambiguous identification of isomers.
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Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

A standard proton NMR spectrum is acquired.

Key signals to analyze include the aromatic protons (chemical shifts and splitting patterns

of which are highly informative for determining the substitution pattern on the phenyl ring),

the methoxy group protons (a singlet), the methyl protons on the cathinone backbone, and

the N-methyl protons.

¹³C NMR Spectroscopy:

A proton-decoupled carbon-13 spectrum is acquired.

The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic

carbons provide further confirmation of the structure.

2D NMR Spectroscopy:

Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

employed to establish the connectivity between protons and carbons, confirming the

complete molecular structure.

Signaling Pathways and Experimental Workflows
The primary mechanism of action of methoxyphedrine and its analogues is the modulation of

monoamine transporters, leading to increased synaptic concentrations of dopamine and

serotonin. This, in turn, activates postsynaptic G-protein coupled receptors (GPCRs), primarily

Dopamine D1-like receptors and Serotonin 5-HT2A receptors.

Dopamine D1 Receptor Signaling Pathway
Increased synaptic dopamine resulting from DAT inhibition or reversal leads to the activation of

postsynaptic D1 receptors. This initiates a Gs-protein coupled signaling cascade.
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Dopamine D1 Receptor Signaling Cascade

Serotonin 5-HT2A Receptor Signaling Pathway
Increased synaptic serotonin from SERT modulation activates postsynaptic 5-HT2A receptors,

which are coupled to the Gq protein signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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